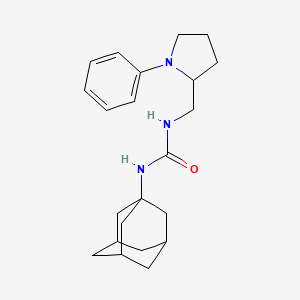
1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a synthetic compound that has gained significant interest in scientific research. This compound is also known as APU, and it has been studied for its potential applications in various fields of science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
- The synthesis and properties of related adamantane-containing ureas have been a subject of interest. For example, D’yachenko et al. (2019) synthesized 1,3-disubstituted ureas with adamantane and pyrazole fragments, exhibiting inhibitory activity toward human soluble epoxide hydrolase (sEH) (V. D’yachenko et al., 2019).
- Burmistrov et al. (2020) synthesized 1,3-disubstituted ureas with adamantane and phenyl fragments containing fluorine/chlorine, highlighting the versatility of adamantane in chemical synthesis (V. Burmistrov et al., 2020).
Antimicrobial and Anti-Proliferative Activities
- Al-Mutairi et al. (2019) investigated adamantane derivatives for their antimicrobial and anti-proliferative properties, indicating potential applications in medicinal chemistry (Aamal A. Al-Mutairi et al., 2019).
Inhibitory Activity
- The inhibitory activity of adamantane-containing compounds against human soluble epoxide hydrolase has been a significant focus, as seen in the work of D’yachenko et al. (2017), who synthesized adamantane imidazolidine derivatives with high inhibitory activity (V. D’yachenko et al., 2017).
Anion Binding
- Blažek et al. (2013) studied 1,3-Bis-(3-arylureido)adamantane receptors for their ability to form complexes with various anions, demonstrating the potential for creating specific molecular interactions (Vesna Blažek et al., 2013).
Pharmacokinetics and Therapeutic Applications
- Rose et al. (2010) explored 1,3-disubstituted ureas with adamantane for their pharmacokinetic properties and therapeutic potential in reducing inflammatory pain (T. Rose et al., 2010).
Aggregation and Photophysical Studies
- Lloyd and Steed (2011) researched the aggregation and rheology of hydrogels formed by urea derivatives, including those with adamantane, demonstrating their potential in material science (G. Lloyd & J. Steed, 2011).
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O/c26-21(24-22-12-16-9-17(13-22)11-18(10-16)14-22)23-15-20-7-4-8-25(20)19-5-2-1-3-6-19/h1-3,5-6,16-18,20H,4,7-15H2,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAFGVVMKPZLKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2382793.png)
![3-[(2,4-dichlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2382794.png)

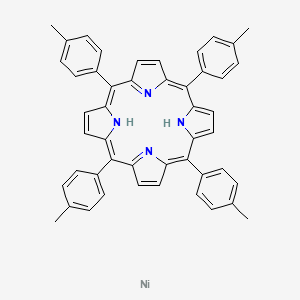

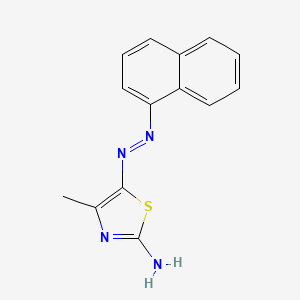
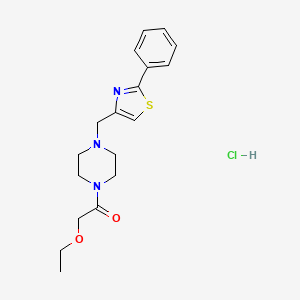

![2-[2-(Methylamino)ethoxy]benzonitrile](/img/structure/B2382806.png)
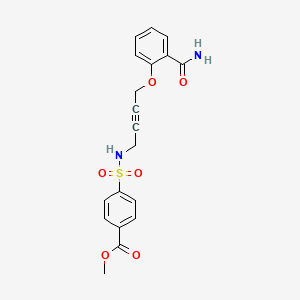

![N-[3,5-dimethyl-1-(2-oxo-2H-chromene-3-carbonyl)-1H-pyrazol-4-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2382811.png)
![2-[8-(5-Chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetamide](/img/structure/B2382813.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2382814.png)